1-benzyl-N-(naphthalen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-benzyl-N-(naphthalen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused bicyclic system, with a benzyl group and a naphthyl group attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-(naphthalen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the construction of the pyrazolo[3,4-d]pyrimidine core followed by the introduction of the benzyl and naphthyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-amino-1H-pyrazole with a suitable aldehyde or ketone can lead to the formation of the pyrazolo[3,4-d]pyrimidine ring system .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-(naphthalen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction can yield the corresponding reduced forms of the compound .
Scientific Research Applications
1-benzyl-N-(naphthalen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-benzyl-N-(naphthalen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-N-(phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 1-benzyl-N-(2-naphthyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 1-benzyl-N-(3-naphthyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Uniqueness
1-benzyl-N-(naphthalen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both benzyl and naphthyl groups can enhance its binding affinity to certain molecular targets, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C22H17N5 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
1-benzyl-N-naphthalen-2-ylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C22H17N5/c1-2-6-16(7-3-1)14-27-22-20(13-25-27)21(23-15-24-22)26-19-11-10-17-8-4-5-9-18(17)12-19/h1-13,15H,14H2,(H,23,24,26) |
InChI Key |
UZCYGGFVKSHOTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=NC=NC(=C3C=N2)NC4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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